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Compound of Interest

Compound Name: 2-Bromoacetophenone

Cat. No.: B140003

For researchers, scientists, and professionals in drug development, the precise identification of
synthesized compounds is paramount. This guide provides a comparative analysis of the
spectroscopic data for chalcones derived from 2-bromoacetophenone, offering a clear
benchmark for compound characterization. By presenting detailed experimental protocols and
juxtaposing spectral data with alternative chalcones, this guide serves as a practical resource
for the unambiguous identification of these valuable synthetic intermediates.

The unique structural framework of chalcones, featuring two aromatic rings linked by a three-
carbon a,B-unsaturated carbonyl system, gives rise to characteristic spectroscopic signatures.
The presence of a bromine atom on one of the phenyl rings, as in the case of chalcones
derived from 2-bromoacetophenone, introduces distinct shifts and patterns in their spectra,
aiding in their specific identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a representative chalcone
derived from 2-bromoacetophenone, (2E)-1-(2-Bromophenyl)-3-phenylprop-2-en-1-one, and a
common unsubstituted chalcone, (E)-1,3-Diphenylprop-2-en-1-one, for comparative analysis.

Table 1: *H NMR Spectroscopic Data (CDCls, 400 MHz)
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(2E)-1-(2-Bromophenyl)-3-

(E)-1,3-Diphenylprop-2-en-1-

Proton phenylprop-2-en-1-one _ _
_ _ one Chemical Shift (8, ppm)
Chemical Shift (3, ppm)
H-a (vinylic) 7.12 (d, J = 14.9 Hz) 7.52 (d, J = 15.6 Hz)
H-B (vinylic) 7.83 (d, J = 15.5 Hz) 7.81 (d, J = 15.6 Hz)
Aromatic-H 7.32-7.64 (m) 7.40 - 8.05 (M)

Table 2: 13C NMR Spectroscopic Data (CDCls, 101 MHz)

(2E)-1-(2-Bromophenyl)-3-

(E)-1,3-Diphenylprop-2-en-1-

Carbon phenylprop-2-en-1-one _ _
, _ one Chemical Shift (5, ppm)
Chemical Shift (8, ppm)
C=0 ~190 190.5
C-a ~122 122.1
C-B ~145 144.8
Aromatic-C 127-142 128.3 - 138.2
C-Br ~118

Table 3: Infrared (IR) Spectroscopic Data (KBr)

Functional Group

(2E)-1-(2-Bromophenyl)-3-
phenylprop-2-en-1-one
Wavenumber (cm~?)

(E)-1,3-Diphenylprop-2-en-1-
one Wavenumber (cm™1)

C=0 Stretch (conjugated) ~1671 1650 - 1660
C=C Stretch (alkene) ~1580-1600 1579

C-H Stretch (aromatic) ~3048 3010 - 3060
C-Br Stretch ~600-700
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Table 4: Mass Spectrometry Data

Key Fragmentation Peaks

Compound Molecular lon (M+)
(m/z)
(2E)-1-(2-Bromophenyl)-3- ] [M-Br]*, [CeHsCH=CH]*,
286/288 (due to Br isotopes)
phenylprop-2-en-1-one [CeHs]*
(E)-1,3-Diphenylprop-2-en-1-
208 207, 131, 105, 103, 77

one

Experimental Protocols

Synthesis of Chalcones via Claisen-Schmidt
Condensation

This procedure describes a general method for the synthesis of chalcones.

Materials:

Substituted acetophenone (e.g., 2-bromoacetophenone) (1 equivalent)

Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Ethanol or Methanol

Distilled water

Mortar and pestle (for solvent-free reaction)
Procedure (Conventional Method):

o Dissolve the substituted acetophenone (1 eq.) and the aromatic aldehyde (1 eq.) in ethanol
in a round-bottom flask.

e Slowly add an aqueous solution of NaOH or KOH to the flask while stirring.
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» Continue stirring the reaction mixture at room temperature. The reaction progress can be
monitored by Thin Layer Chromatography (TLC).

e Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCI.

e The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water
until the washings are neutral, and then dried.

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Procedure (Solvent-Free Method):[1]

Grind the substituted acetophenone (1 eq.), aromatic aldehyde (1 eq.), and solid NaOH (1
eg.) together in a mortar with a pestle for approximately 10 minutes.[1]

e The reaction mixture will typically turn into a paste or solid.[1]

« |solate the chalcone by adding water to the mixture and collecting the solid by suction
filtration.[1]

e Wash the product with water and recrystallize from 95% ethanol for purification.[1]

Spectroscopic Characterization

e 1H and 3C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using
deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de) as the solvent and
tetramethylsilane (TMS) as the internal standard.

« Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform
Infrared (FTIR) spectrometer with samples prepared as KBr pellets.

o Mass Spectrometry (MS): Mass spectra are generally recorded using an electron ionization
(El) source.

Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for the synthesis and spectroscopic
identification of chalcones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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